Product packaging for Ac-His-DPhe(pI)-Arg-Trp-NH2(Cat. No.:)

Ac-His-DPhe(pI)-Arg-Trp-NH2

Cat. No.: B10846319
M. Wt: 811.7 g/mol
InChI Key: OBADRSUMIBIHEX-FKWFRFQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-His-DPhe(pI)-Arg-Trp-NH2 is a synthetic linear tetrapeptide designed for research on melanocortin receptors (MC3R and MC4R), which are key players in energy homeostasis and obesity . This compound features a unique pharmacological profile, acting as a partial agonist/antagonist at the mouse MC3R while functioning as a full, potent agonist at the mouse MC4R . This "mixed pharmacology" makes it a valuable experimental tool for investigating the distinct signaling mechanisms and physiological roles of the MC3R subtype, which is less characterized than the MC4R . The core structure is based on the conserved His-Phe-Arg-Trp sequence found in endogenous melanocortin agonists. The para-iodo (pI) modification on the D-Phe residue is a critical determinant for its differential activity, providing insight into ligand side-chain interactions that differentiate MC3R agonist versus antagonist activity . In vivo research utilizing the related monovalent tetrapeptide scaffold Ac-His-DPhe-Arg-Trp-NH2 has demonstrated its ability to decrease food intake and impact energy expenditure after central administration . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42IN11O5 B10846319 Ac-His-DPhe(pI)-Arg-Trp-NH2

Properties

Molecular Formula

C34H42IN11O5

Molecular Weight

811.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-iodophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C34H42IN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1

InChI Key

OBADRSUMIBIHEX-FKWFRFQNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)I)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)I)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

Synthesis and Chemical Modification Strategies of Ac His Dphe Pi Arg Trp Nh2 and Its Analogs

Peptide Synthesis Methodologies

The construction of the core peptide structure involves stepwise assembly of amino acids on a solid support, followed by specific modifications to the N- and C-termini to yield the final desired compound.

Solid-Phase Peptide Synthesis Techniques for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, including tetrapeptides like Ac-His-DPhe(pI)-Arg-Trp-NH2. chempep.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.govintavispeptides.com The core principle of SPPS is that the peptide chain remains attached to this solid support throughout the synthesis, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.comnih.gov This process is significantly more efficient than traditional solution-phase synthesis, especially for longer peptides, though it is well-suited for tetrapeptides as well. luxembourg-bio.com

The synthesis proceeds from the C-terminus to the N-terminus. The process begins by anchoring the C-terminal amino acid (in this case, Tryptophan) to a suitable resin. peptide.com Each subsequent amino acid, with its α-amino group temporarily protected, is then "coupled" to the free N-terminus of the resin-bound amino acid. nih.gov The most common protecting groups for the α-amino group are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (tBoc). nih.govmdpi.com

A typical SPPS cycle for adding one amino acid consists of four main steps:

Deprotection: The Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. For Fmoc, this is typically achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). chempep.compacific.edu

Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove the deprotection agent and any byproducts. pacific.edudu.ac.in

Coupling: The next Nα-protected amino acid is activated and added to the reaction vessel. Activation of the carboxylic acid group is necessary to facilitate the formation of the amide (peptide) bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). luxembourg-bio.compacific.edu An excess of the activated amino acid is used to drive the reaction to completion. luxembourg-bio.com

Washing: The resin is washed again to remove excess amino acid and coupling reagents. peptide.com

This cycle is repeated for each amino acid in the sequence (Arg, DPhe(pI), and His) until the full tetrapeptide chain is assembled. peptide.com

StepDescriptionCommon Reagents
Resin Loading The first C-terminal amino acid (Trp) is attached to the solid support.Rink Amide resin, Fmoc-Trp(Boc)-OH, DIC, HOBt
Deprotection Removal of the temporary Nα-Fmoc protecting group.20% Piperidine in DMF
Coupling Formation of the peptide bond with the next incoming amino acid.Fmoc-amino acid, HBTU, DIPEA, DMF
Capping (Optional) Acetylation of unreacted amino groups to prevent deletion sequences.Acetic anhydride, DIPEA
Cleavage Release of the completed peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water)

N-Terminal Acetylation and C-Terminal Amidation Protocols

To produce the final compound this compound, specific modifications must be made to the peptide's termini.

N-Terminal Acetylation: After the final amino acid (Histidine) has been coupled and its Nα-Fmoc group has been removed, the N-terminus is "capped" with an acetyl group. This is typically achieved by treating the resin-bound peptide with acetic anhydride in the presence of a base, such as diisopropylethylamine (DIPEA) or N-methylimidazole (NMI), in a solvent like DMF or DCM. luxembourg-bio.comwpmucdn.comcem.de This reaction converts the free N-terminal amine into an acetamide, which can improve the peptide's stability against enzymatic degradation. cem.de The completion of the acetylation can be monitored using a colorimetric test like the ninhydrin test, which detects free primary amines. chempep.com

C-Terminal Amidation: The C-terminal amide is not typically formed as a separate step after synthesis but is rather a direct consequence of the type of resin used. peptide.com For the synthesis of C-terminal peptide amides, a specific linker-functionalized resin is chosen from the outset. du.ac.in Rink Amide resin is a common choice for Fmoc-based SPPS. uci.eduresearchgate.net The peptide is assembled on this resin, and during the final cleavage step, the bond between the peptide and the resin is broken in such a way that a C-terminal amide is formed. researchgate.net Cleavage is most often performed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers" (e.g., water, triisopropylsilane (TIS), or dithiothreitol) to quench reactive cations generated from the cleavage of side-chain protecting groups. luxembourg-bio.com

Incorporation of Modified Amino Acid Residues

The unique properties of this compound and its analogs often stem from the inclusion of non-standard amino acids. These require specialized synthetic considerations.

Synthesis of DPhe(pI) and other Para-Substituted Phenylalanine Derivatives

The residue D-para-iodophenylalanine (DPhe(pI)) is a key component of the titular peptide. This and other para-substituted phenylalanine derivatives are generally not commercially available in the Fmoc-protected form required for SPPS and must often be synthesized.

The synthesis of radioiodinated 4-iodophenylalanine has been achieved through various methods. One approach involves a copper-catalyzed iodo-debromination reaction. nih.gov A more modern and efficient method for introducing iodine, particularly radioisotopes, is through an organotin precursor. For example, a protected D-phenylalanine derivative can be converted into a tributylstannyl precursor. This tin precursor can then undergo an iododestannylation reaction with a source of iodine (e.g., sodium iodide and an oxidizing agent) to yield the desired 4-iodo-D-phenylalanine. nih.gov Once the unnatural amino acid is synthesized, it must be protected with an Fmoc group on its N-terminus before it can be used in the SPPS workflow described above. chemimpex.com

Introduction of D-Amino Acids and Non-Canonical Residues (e.g., DNal(2'), Tic, β3-amino acids)

The incorporation of D-amino acids, such as DPhe(pI), is a common strategy to enhance peptide stability against proteolytic enzymes, which typically recognize only L-amino acids. intavispeptides.compacific.edu From the perspective of SPPS, incorporating a D-amino acid is straightforward; the corresponding Fmoc-protected D-amino acid is simply used in the appropriate coupling cycle instead of its L-enantiomer. mdpi.com

The synthesis of analogs often involves replacing canonical amino acids with non-canonical residues to explore structure-activity relationships. These can include:

DNal(2'): D-3-(2-naphthyl)alanine is an aromatic amino acid with a bulky side chain that can influence receptor binding and selectivity. acs.org

Tic: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a conformationally constrained residue used to lock the peptide backbone into a specific orientation.

β3-amino acids: These have the amino group attached to the beta-carbon instead of the alpha-carbon, altering the peptide backbone structure and making it resistant to peptidases.

The incorporation of these residues follows standard SPPS protocols, provided that the appropriately Nα-Fmoc protected building blocks are available or can be synthesized. nih.govresearchgate.net The efficiency of coupling can sometimes be lower for sterically hindered non-canonical residues, potentially requiring longer reaction times or double coupling steps. du.ac.in

Purification and Characterization Methodologies for Synthetic Melanocortin Peptides

After the peptide is cleaved from the resin, the resulting crude product is a mixture containing the desired peptide along with various impurities, such as truncated or deletion sequences and byproducts from the removal of protecting groups. Therefore, rigorous purification and characterization are essential. mdpi.com

Purification: The standard and most effective method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). luxembourg-bio.comnih.gov In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous acidic mobile phase (often containing 0.1% TFA) is used to elute the components. The desired peptide is separated from more polar and less polar impurities based on its hydrophobicity. Fractions are collected and analyzed, and those containing the pure peptide are combined and lyophilized (freeze-dried) to yield a stable, fluffy white powder. nih.gov

Characterization: Once purified, the identity and purity of the synthetic melanocortin peptide must be confirmed. Several analytical techniques are employed:

Analytical RP-HPLC: This is used to assess the purity of the final product. The peptide is run on an analytical column, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

Mass Spectrometry (MS): This is the primary method for confirming the identity of the peptide by determining its molecular weight. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide a precise mass measurement that can be compared to the calculated theoretical mass of the peptide sequence. luxembourg-bio.com

Amino Acid Analysis: This technique confirms the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This verifies that the correct amino acids are present in the correct ratios. nih.gov

These combined methodologies ensure that the synthesized this compound or its analogs are of the required purity and have the correct chemical structure for subsequent biological evaluation.

Melanocortin Receptor Binding and Functional Pharmacology of Ac His Dphe Pi Arg Trp Nh2

Quantitative Receptor Binding Assays

The affinity of Ac-His-DPhe(pI)-Arg-Trp-NH2 for various melanocortin receptor subtypes has been determined using quantitative binding assays, which are crucial for understanding its receptor interaction profile.

Competitive binding assays are employed to determine the affinity of this compound for the melanocortin receptors. These assays measure the ability of the unlabeled peptide to displace a radiolabeled ligand, typically [¹²⁵I]-NDP-α-MSH, from the receptors. The concentration at which the peptide displaces 50% of the specific binding of the radioligand is known as the IC50 value, which is then used to calculate the binding affinity constant (Ki).

The binding affinity of this compound has been quantified at several mouse melanocortin receptor (mMC R) subtypes. Notably, it demonstrates potent antagonist binding at the mMC3R. acs.org The peptide exhibits a Ki value of 56 nM at the mMC3R, indicating a high affinity for this receptor in an antagonist mode. acs.org Another study reported a Ki value of 260 nM at the mMC3R. nih.gov This compound is part of a series of tetrapeptides designed to explore how modifications at the DPhe position can differentiate between agonist and antagonist activity, particularly at the mMC3R. nih.govnih.gov

Table 1: Antagonist Binding Affinity (Ki) of this compound at the Mouse Melanocortin-3 Receptor
Receptor SubtypeKi Value (nM)Reference
mMC3R56 acs.org
mMC3R260 nih.gov

Functional Characterization of Receptor Activation

Functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response).

The functional activity of this compound is primarily assessed using cyclic AMP (cAMP) accumulation assays. acs.org Melanocortin receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the adenylyl cyclase enzyme, leading to an increase in the intracellular concentration of the second messenger cAMP. acs.orgacs.org The amount of cAMP produced is measured to quantify the extent of receptor activation. For antagonist activity, the assay measures the ability of the compound to inhibit the cAMP production induced by a known agonist. acs.org

This compound displays a distinct and mixed pharmacological profile across the different melanocortin receptor subtypes. nih.gov It has been identified as a full agonist at the mouse MC1, MC4, and MC5 receptors. acs.orgnih.gov In stark contrast, at the mouse MC3 receptor, it exhibits a complex profile of partial agonism combined with competitive antagonism. acs.orgnih.govnih.govresearchgate.net This means that while it can weakly stimulate the mMC3R on its own, it also effectively blocks the receptor from being activated by more potent endogenous agonists. acs.org This unique "mixed pharmacology" makes it a valuable tool for distinguishing the physiological roles of the MC3 and MC4 receptors. acs.orgnih.gov

The efficacy (Emax) and potency (EC50 for agonists, pA2 for antagonists) of this compound have been determined to provide a quantitative measure of its functional activity.

Efficacy (Emax): The compound shows full agonist efficacy at the mMC1R, mMC4R, and mMC5R, comparable to standard agonists. acs.orgnih.gov At the mMC3R, it acts as a partial agonist, meaning its maximal effect (Emax) is significantly lower than that of a full agonist. acs.orgnih.gov

Potency (EC50/pA2): As a potent agonist at the mMC4R, it has a reported EC50 value of 25 nM. acs.org Its potency at the mMC1R and mMC5R is also in the nanomolar range and is comparable to the parent tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2. acs.org For its antagonist activity at the mMC3R, the compound has a pA2 value of 7.25, which corresponds to the reported Ki of 56 nM and indicates potent antagonism. acs.org

Table 2: Functional Potency of this compound at Mouse Melanocortin Receptors
Receptor SubtypeFunctional ActivityPotency ValueReference
mMC1RFull AgonistEquipotent to parent compound (EC50 ~20 nM) acs.org
mMC3RPartial Agonist / AntagonistpA2 = 7.25 acs.org
mMC4RFull AgonistEC50 = 25 nM acs.org
mMC5RFull AgonistEquipotent to parent compound (EC50 ~4 nM) acs.org

Comparative Pharmacology with Endogenous Ligands and Established Melanocortin Agonists/Antagonists

The pharmacological profile of this compound is distinct when compared to endogenous melanocortin peptides and other well-characterized synthetic ligands. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), are derived from the proopiomelanocortin (POMC) precursor and generally act as non-selective agonists at the melanocortin receptors (excluding MC2R). nih.govacs.org For instance, α-MSH binds with high affinity to MC1R, MC3R, and MC4R. nih.govfrontiersin.org

Synthetic ligands like Melanotan II (MTII) were developed based on the core α-MSH sequence and typically exhibit potent, non-selective agonist activity across multiple MCR subtypes. acs.orgmdpi.com In contrast, ligands such as SHU9119 were designed to be antagonists, particularly at the centrally-expressed MC3R and MC4R, although it also displays agonist or partial agonist activity at other subtypes like MC1R and MC5R. mdpi.comacs.orgtocris.com

This compound presents a unique "mixed pharmacology" profile. nih.gov Unlike the broad agonism of α-MSH and MTII, or the pronounced MC3R/MC4R antagonism of SHU9119, this compound acts as a potent agonist at MC4R while simultaneously being a partial agonist with antagonist properties at MC3R. nih.govacs.org This profile distinguishes it from its parent compound, Ac-His-DPhe-Arg-Trp-NH2, which is a full agonist at all four receptor subtypes (MC1R, MC3R, MC4R, MC5R). acs.org

Comparative Pharmacology of Melanocortin Ligands
LigandMC1R ActivityMC3R ActivityMC4R ActivityMC5R Activity
This compoundFull Agonist acs.orgPartial Agonist / Antagonist acs.orgFull Agonist acs.orgFull Agonist acs.org
α-MSH (Endogenous Agonist)Agonist nih.govmdpi.comAgonist frontiersin.orgAgonist frontiersin.orgAgonist frontiersin.org
MTII (Synthetic Agonist)Agonist mdpi.comAgonist mdpi.comAgonist mdpi.comAgonist mdpi.com
SHU9119 (Synthetic Antagonist/Agonist)Agonist mdpi.comcaymanchem.comAntagonist / Partial Agonist acs.orgtocris.comAntagonist acs.orgtocris.comPartial Agonist tocris.com

Selectivity Profiles of this compound Across Melanocortin Receptor Subtypes

The introduction of the para-iodo substitution on the DPhe residue of the parent tetrapeptide scaffold significantly alters its interaction with the melanocortin receptors, leading to a distinct selectivity profile. nih.govacs.org This modification allows the ligand to differentiate functionally between the highly homologous MC3 and MC4 receptors. nih.gov

The most notable feature of this compound is its divergent activity at the MC3 and MC4 receptors. acs.org While it retains potent full agonist activity at the mouse MC4R (mMC4R) with an EC50 value of 25 nM, its activity at the mouse MC3R (mMC3R) is transformed. acs.org At the mMC3R, the compound acts as a partial agonist with potent antagonist activity, demonstrated by a pA2 value of 7.25, which corresponds to a Ki of 56 nM. acs.org This mixed agonist/antagonist profile at mMC3R contrasts sharply with its full agonism at mMC4R, providing a valuable tool for distinguishing the physiological roles of these two receptors. nih.govacs.orgacs.org This differential activity is a direct result of the para-iodo substitution, as the parent compound is a full agonist at both receptors. acs.orgmdpi.com

At the peripheral melanocortin receptors, MC1R and MC5R, this compound retains full agonist activity, similar to its parent compound. nih.govacs.org Studies on mouse receptors show that it is a full nanomolar agonist at both mMC1R and mMC5R. acs.org The potency at these peripheral receptors was found to be equipotent to the parent tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2. acs.org This indicates that the para-iodo modification is well-tolerated at the MC1R and MC5R binding pockets, with the key functional differentiation occurring specifically at the MC3R. nih.govacs.org

Pharmacological Profile of this compound at Mouse Melanocortin Receptors
Receptor SubtypeFunctional ActivityEC50 (nM)pA2Ki (nM)
mMC1RFull Agonist acs.org~20 acs.orgN/AN/A
mMC3RPartial Agonist / Antagonist acs.orgN/A7.25 acs.org56 acs.org
mMC4RFull Agonist acs.org25 acs.orgN/AN/A
mMC5RFull Agonist acs.org~4 acs.orgN/AN/A

EC50 values for mMC1R and mMC5R are noted as being equipotent to the parent compound, which had reported values of 20 nM and 4 nM, respectively. acs.org N/A indicates Not Applicable.

Structure Activity Relationship Sar Studies of Ac His Dphe Pi Arg Trp Nh2 and Its Derivatives

Impact of N-Terminal Acetylation and C-Terminal Amidation on Activity

The modification of the terminal ends of the core peptide sequence is crucial for its biological activity. The N-terminal acetylation and C-terminal amidation significantly enhance the potency of the parent tetrapeptide.

N-terminal acetylation and C-terminal amidation are critical modifications that neutralize the terminal charges of the peptide. lifetein.com This alteration makes the peptide more closely resemble the structure of a native protein, which can enhance its stability and biological activity. lifetein.com Research shows that the unblocked core tetrapeptide, His-Phe-Arg-Trp, is unable to stimulate the mouse MC1, MC3, and MC4 receptors at concentrations up to 100 μM. researchgate.net However, the introduction of an acetyl group at the N-terminus and an amide group at the C-terminus, creating Ac-His-Phe-Arg-Trp-NH2, results in a compound that can fully stimulate these melanocortin receptors. researchgate.net These modifications are therefore essential for conferring significant agonist activity to the tetrapeptide scaffold.

Systematic Amino Acid Substitutions at Each Position

Systematic substitutions of the amino acids within the Ac-His-DPhe-Arg-Trp-NH2 sequence have provided profound insights into the specific roles each residue plays in receptor binding, potency, and functional activity (agonist versus antagonist).

The histidine (His) residue at position 6 (according to α-MSH numbering) is a key determinant for receptor selectivity, particularly between MC3R and MC4R. nih.gov Studies on a library of 17 tetrapeptides based on the Ac-His-DPhe-Arg-Trp-NH2 template, with modifications at the His position, have shown that the imidazole (B134444) side chain of histidine is not strictly required for MC4R activation. nih.gov

Substitutions of His with other residues such as Phenylalanine (Phe), 3-(2-thienyl)alanine (2Thi), and 3-(4-pyridinyl)alanine (4-Pal) resulted in only a modest (up to 7-fold) decrease in potency at the mMC4R compared to the original His-containing peptide. nih.gov More strikingly, replacing His with amino-2-naphthylcarboxylic acid (Anc) produced a potent agonist at the mMC4R with an EC50 of 21 nM, while simultaneously acting as a weak micromolar antagonist at the mMC3R (pA2 = 5.6). nih.gov This specific substitution yielded a ligand with over 4700-fold agonist selectivity for MC4R versus MC3R, highlighting that the His position can be modified to design highly selective MC4R agonists. nih.gov

Table 1: Impact of His Position Modifications on mMC4R and mMC3R Activity Data sourced from a study on Ac-Xaa-DPhe-Arg-Trp-NH2 analogs. nih.gov

Xaa SubstitutionmMC4R Agonist Potency (EC50, nM)mMC3R ActivityMC4R/MC3R Agonist Selectivity Fold
His17Agonist (EC50 = 156 nM)0.1
Anc (amino-2-naphthylcarboxylic acid)21Antagonist (pA2 = 5.6)>4700
Phe31Agonist (EC50 = 2300 nM)74
2Thi (3-(2-thienyl)alanine)120Agonist (EC50 > 10000 nM)>83
4-Pal (3-(4-pyridinyl)alanine)41Agonist (EC50 = 7800 nM)190

The D-Phenylalanine (DPhe) position is arguably the most critical residue for modulating the pharmacological profile of these tetrapeptides, especially in differentiating activity between MC3R and MC4R. nih.govacs.orgnih.gov

Substituting various functional groups onto the phenyl ring of the DPhe residue has been shown to be a major factor in switching the function of the ligand at the mMC3R, while generally maintaining full agonism at the mMC4R. nih.govmdpi.com A series of tetrapeptides with substitutions at the para- and meta-positions of the DPhe phenyl ring were synthesized to explore the effects of varying electronic properties, polarity, and size. nih.gov

The results indicate that the nature of the para-substituent dictates the activity at mMC3R. For instance:

Full Agonists at mMC3R: Peptides with DPhe, D-Tyrosine (DTyr), and para-substitutions like methyl ((pMe)DPhe), cyano ((pCN)DPhe), fluoro ((pF)DPhe), and chloro ((pCl)DPhe) were full agonists at the mMC3R. researchgate.net

Partial Agonists/Antagonists at mMC3R: In contrast, substitutions with larger halogens like bromo ((pBr)DPhe) and iodo ((pI)DPhe), or with trifluoromethyl ((pCF3)DPhe), resulted in ligands with partial agonist activity and potent antagonist activity at the mMC3R. nih.govresearchgate.net

Despite these dramatic changes at the mMC3R, most of these substitutions resulted in ligands that remained full, potent agonists at the mMC4R. nih.govresearchgate.net This demonstrates that the DPhe position can be exploited to fine-tune activity at mMC3R without significantly compromising MC4R agonism.

Table 2: Effect of DPhe Para-Substitutions on mMC3R and mMC4R Activity Data compiled from studies on Ac-His-DPhe(X)-Arg-Trp-NH2. nih.govresearchgate.net

Para-Substituent (X)mMC3R ActivitymMC3R Antagonist Potency (pA2)mMC4R Agonist Potency (EC50, nM)
H (DPhe)Full Agonist (EC50 = 156 nM)N/A17
Iodo (I)Partial Agonist / Antagonist7.2525
Bromo (Br)Partial Agonist / Antagonist7.1222
Chloro (Cl)Full Agonist (EC50 = 240 nM)N/A12
Fluoro (F)Full Agonist (EC50 = 230 nM)N/A12
Trifluoromethyl (CF3)Partial Agonist / Antagonist6.6731
Cyano (CN)Full Agonist (EC50 = 360 nM)N/A20
Methyl (Me)Full Agonist (EC50 = 1000 nM)N/A21

A well-documented and fundamental observation in melanocortin SAR is the dramatic increase in receptor potency that occurs upon inversion of the chirality of the phenylalanine residue from the L-configuration (Phe) to the D-configuration (DPhe). acs.orgnih.govnih.gov This stereochemical change is a cornerstone of designing potent melanocortin agonists. The inversion from L-Phe to D-Phe in the core His-Phe-Arg-Trp tetrapeptide leads to a significant enhancement in its ability to stimulate melanocortin receptors. researchgate.net This suggests that the D-isomer provides a more favorable orientation of the phenyl side chain for interaction within the receptor's binding pocket. acs.org

The substitution at the DPhe position is a primary driver for differentiating between agonist and antagonist activity, particularly at the MC3 and MC4 receptors. The compound Ac-His-DPhe(pI)-Arg-Trp-NH2 is a prime example of this "mixed pharmacology." nih.gov It behaves as a potent full agonist at the mMC4R (EC50 = 25 nM) but is a partial agonist with potent antagonist activity at the mMC3R (pA2 = 7.25). acs.orgacs.orgnih.gov

This differential activity is not unique to the iodo-substitution. Other modifications at this position also yield ligands that can discriminate between the two receptors:

Ac-His-DNal(2')-Arg-Trp-NH2 : Replacing DPhe with D-2-naphthylalanine (DNal(2')) results in a ligand that is an antagonist at the mMC4R (pA2 = 7.8) and a partial agonist/antagonist at the mMC3R (pA2 = 6.5). acs.orgnih.gov This contrasts with the DPhe(pI) derivative, which remains a strong agonist at mMC4R.

Scaffold Inversion : Interestingly, inverting the Arg and DPhe positions to create a new scaffold, Ac-His-Arg-(pI)DPhe-Tic-NH2, reverses the pharmacological profile. This compound becomes an agonist at the MC3R and an antagonist at the MC4R, opposite to the activity seen with the Ac-His-(pI)DPhe-Arg-Trp-NH2 template. mdpi.com

These findings underscore that the DPhe position, in concert with the surrounding peptide sequence, is a critical modulator of the ligand's functional outcome, enabling the development of compounds that can selectively act as agonists at one receptor while antagonizing another. acs.orgnih.govmdpi.com

Alterations at the Arg Positionresearchgate.net

The arginine residue at position 8 (in α-MSH numbering) of the melanocortin tetrapeptide sequence plays a significant role in receptor interaction and potency. nih.gov Studies involving the substitution of this key amino acid have revealed important insights into the structural requirements for melanocortin receptor activity.

Removal of the guanidinyl side chain of arginine generally leads to a decrease in potency at melanocortin receptors. nih.govacs.org However, this side chain is not absolutely essential for agonist activity, suggesting that other interactions can compensate for its absence, albeit with reduced efficacy. nih.gov

Systematic modifications at the Arg⁸ position in the Ac-His-DPhe-Arg-Trp-NH₂ template with neutral, acidic, and other basic amino acids have been explored to understand the impact on agonist activity at the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). nih.gov The introduction of a homoarginine (homoArg) at this position resulted in a notable 56-fold selectivity for the mMC4R over the mMC3R. nih.gov Furthermore, substituting arginine with ornithine (Orn) led to a 123-fold selectivity for mMC4R versus mMC5R and a 63-fold selectivity for mMC5R versus mMC3R. nih.gov These findings highlight that modifications at the Arg⁸ position can be a powerful strategy for tuning the selectivity of these tetrapeptide ligands for different melanocortin receptor subtypes.

Modification at Arg⁸ PositionReceptor Selectivity ProfileReference
homoArg56-fold MC4R vs MC3R selectivity nih.gov
Orn123-fold MC4R vs MC5R selectivity; 63-fold MC5R vs MC3R selectivity nih.gov
Removal of Guanidinyl Side ChainDecreased melanocortin receptor potency nih.govacs.org

Modifications at the Trp Positionacs.org

The tryptophan residue at the C-terminus of the Ac-His-DPhe-Arg-Trp-NH₂ sequence is a critical determinant of agonist potency and receptor selectivity. SAR studies have demonstrated that this position is highly sensitive to modification, and even subtle changes can lead to dramatic shifts in the pharmacological profile of the tetrapeptide. researchgate.netacs.org

The indole (B1671886) moiety of tryptophan is particularly important for agonist potency at the melanocortin-3 receptor (mMC3R). acs.org Modifications at this position can be leveraged to design ligands with selectivity for the peripheral melanocortin receptors (MC1R and MC5R) over the centrally expressed MC3R and MC4R. acs.org For instance, the replacement of Trp with tetrahydroisoquinoline (Tic) or biphenylalanine (Bip) resulted in tetrapeptides with nanomolar potency at mMC1R and mMC5R, but significantly reduced micromolar potency at mMC3R and mMC4R. acs.org

Further studies have shown that while the mMC1R can tolerate a range of modifications at the Trp position with only moderate changes in potency (up to a 220-fold change), the mMC4R and mMC5R are far less accommodating, with some substitutions leading to a drastic decrease in potency of up to 9700-fold. researchgate.net This suggests that the binding pocket of the mMC1R is more flexible in this region compared to the mMC4R and mMC5R.

More recent research has focused on introducing conformational constraints at the Trp position to enhance selectivity. By replacing Trp with aminoindoline-2-carboxylic acid (Aia), which introduces constraints on the Ψ and χ dihedral angles, researchers were able to develop potent and selective agonists for hMC1R and hMC4R. acs.orgnih.gov Specifically, Ac-His-d-Phe-Arg-Aia demonstrated at least 15-fold selectivity for hMC1R, while Ac-His-pCF₃-d-Phe-Arg-Aia was a potent and selective hMC4R agonist with at least nine-fold selectivity. acs.orgnih.gov Molecular docking studies suggest that these constraints force the C-terminal residue to adopt a conformation that interacts favorably with specific regions of the respective receptors, leading to the observed selectivity. acs.orgnih.gov

Modification at Trp⁹ PositionReceptor Activity/SelectivityReference
TicNanomolar MC1R and MC5R potency, micromolar MC3R and MC4R potency acs.org
BipNanomolar MC1R and MC5R potency, micromolar MC3R and MC4R potency acs.org
AiaImproved selectivity at hMC1R acs.orgnih.gov
Aia (in Ac-His-pCF₃-d-Phe-Arg-Aia)Potent and selective hMC4R agonist acs.orgnih.gov

Positional Scanning and Combinatorial Library Approaches in Tetrapeptide Design

Positional scanning and combinatorial library approaches are powerful, unbiased methods for the discovery and optimization of bioactive peptides, including melanocortin tetrapeptide ligands. acs.orgnih.govnih.gov These techniques allow for the rapid screening of vast numbers of compounds to identify novel sequences with desired pharmacological properties, without being limited by pre-existing SAR knowledge. acs.org

A mixture-based positional scanning combinatorial library, for example, can contain millions of unique tetrapeptides. acs.orgnih.gov In one such library, consisting of an Ac-tetrapeptide-NH₂ template with 60 different natural, D-isomer, and unnatural amino acids at each position, a total of 12,960,000 tetrapeptides were screened. acs.orgnih.govnih.gov This approach has been successfully used to identify molecules that can restore function to mutated human melanocortin-4 receptors (hMC4Rs) associated with obesity. acs.orgnih.govscispace.com

The validity of this methodology is supported by the fact that these library screenings have identified active mixtures containing amino acids that correspond to previously known potent tetrapeptides like Ac-His-DPhe-Arg-Trp-NH₂ and Ac-His-(pI)DPhe-Arg-Trp-NH₂. acs.orgscispace.com Furthermore, these screens have uncovered novel and potent agonists. For instance, the tetrapeptide Ac-His-(pI)DPhe-Tic-(pNO₂)DPhe-NH₂ was identified as a full agonist with a 10 nM EC₅₀ value at the L106P hMC4R mutant. acs.orgscispace.com Similarly, other potent compounds identified through this method include Ac-His-(pCl)DPhe-Arg-(pI)Phe-NH₂ and Ac-Arg-(pCl)DPhe-Tic-(pNO₂)DPhe-NH₂. acs.orgscispace.com

Positional scanning has also been instrumental in identifying novel MC4R antagonists. nih.gov By screening a tetrapeptide library in the presence of a known agonist, researchers have identified sequences with nanomolar antagonist potency, such as Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂, which was found to be an equipotent MC4R antagonist to the endogenous antagonist agouti-related protein (AGRP). nih.gov

These examples underscore the utility of positional scanning and combinatorial libraries in expanding the SAR landscape of melanocortin tetrapeptides, leading to the discovery of novel chemical entities with unique pharmacological profiles.

Conformational Constraints and Cyclization Strategies for Enhanced Selectivity

Imposing conformational constraints on linear peptides through cyclization is a well-established strategy in medicinal chemistry to enhance biological activity. scispace.comacs.orgscispace.com This approach can lead to increased potency, improved metabolic stability, enhanced receptor selectivity, and provides valuable insights into the bioactive conformation of the peptide. scispace.comscispace.com For melanocortin tetrapeptides, both backbone and side-chain cyclization strategies have been explored to rigidify the structure and improve pharmacological properties. acs.orgnih.gov

Cyclization can be achieved in several ways, including side-chain to side-chain, side-chain to terminus, or backbone to backbone linkages. nih.gov A common method involves the formation of a lactam bridge between the side chains of amino acids like aspartic acid and lysine. scispace.com For example, the potent cyclic melanocortin agonist MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) incorporates the core His-D-Phe-Arg-Trp sequence within a lactam-bridged cyclic structure. scispace.comnih.gov This cyclization results in a more than 100-fold increase in potency compared to the linear α-MSH peptide. scispace.com

Systematic N-methylation of the peptide backbone is another powerful technique to introduce conformational constraints. acs.org This modification can modulate the peptide's conformational preferences, leading to improved selectivity. For instance, systematic N-methylation of a non-selective cyclic melanotropin antagonist led to the discovery of several analogues with high selectivity for hMC1R or hMC5R, as well as selective antagonists for hMC3R. acs.org This approach even yielded a universal antagonist for all subtypes of human melanocortin receptors. acs.org

The size of the cyclic ring is also a critical factor for potency and selectivity. Studies on cyclic melanotropins have shown that a 23-membered ring is often desirable for high potency. acs.org Increasing or decreasing the ring size from this optimal conformation can diminish biological activity. acs.org

More recently, "click" chemistry has been employed to create triazole-based cyclic analogues. This method has been used to stabilize β-turn conformations within melanocortin peptides, which are believed to be important for receptor binding and activation. These novel cyclization strategies continue to be valuable tools in the design of highly potent and selective melanocortin receptor ligands based on the tetrapeptide scaffold.

Molecular Mechanisms of Melanocortin Ligand Receptor Interaction

Ligand Recognition and Binding Pockets on Melanocortin Receptors

Melanocortin receptors, like other G-protein coupled receptors (GPCRs), possess a binding pocket located within their seven transmembrane (TM) helices. nih.govfrontiersin.org The endogenous agonists for these receptors, such as α-melanocyte-stimulating hormone (α-MSH), all share a core pharmacophore sequence: His-Phe-Arg-Trp. researchgate.netnih.govresearchgate.net This sequence is crucial for ligand recognition and stimulation of the receptors. researchgate.netnih.govnih.gov

Structural studies have revealed that the orthosteric binding pocket of the MC4R has amphiphilic characteristics. nih.gov The side of the pocket formed by TM2, TM3, and TM4 is negatively charged, while the remainder is largely hydrophobic. nih.gov Ligands like α-MSH are thought to insert into this pocket, with their conformation and interactions dictated by charge and hydrophobic complementarity. nih.gov Key conserved residues within the transmembrane helices of melanocortin receptors are critical for ligand binding. For instance, in the MC4R, residues such as E100 (TM2), D122 (TM3), D126 (TM3), F261 (TM6), and H264 (TM6) have been identified as important for ligand interaction. nih.govacs.org

The binding pocket of the MC1R appears to be more accommodating to modifications in the DPhe position of tetrapeptide ligands compared to the MC3R and MC4R, where such changes can dramatically alter activity. nih.govacs.org This suggests subtle but significant differences in the architecture of the binding pockets among the melanocortin receptor subtypes.

Role of Key Amino Acid Residues of Ac-His-DPhe(pI)-Arg-Trp-NH2 in Receptor Engagement

The tetrapeptide this compound is an analog of the core melanocortin sequence. Each residue plays a specific role in how it engages with the receptor.

His (Histidine): This residue is part of the conserved "His-Phe-Arg-Trp" message sequence and is considered important for receptor recognition and stimulation. researchgate.netresearchgate.net

DPhe(pI) (para-Iodo-D-Phenylalanine): The substitution of L-Phe with D-Phe is known to significantly increase the potency of melanocortin ligands. acs.org The para-iodo modification at this position is particularly noteworthy. In the context of the Ac-His-DPhe-Arg-Trp-NH2 template, the introduction of a para-iodo group on the DPhe residue results in a ligand that is a potent agonist at the mMC4R but acts as a partial agonist with potent antagonist activity at the mMC3R. nih.govacs.orgacs.org This highlights the critical role of this modified residue in differentiating activity between these two receptor subtypes. nih.govacs.orgresearchgate.net Studies on various substitutions at this position have shown that it can be exploited to modulate efficacy at the mMC3R while maintaining full agonism at the mMC4R. nih.govmdpi.com

Arg (Arginine): The arginine residue is a key component of the core pharmacophore. Evidence suggests that the Arg residue of melanocortin peptides interacts with aspartic acid residues in TM3 of the MC4R, specifically D122. acs.org The removal of the guanidinyl side chain of arginine generally leads to a decrease in potency, although it is not absolutely essential for agonist activity. researchgate.net

Trp (Tryptophan): The indole (B1671886) moiety of the tryptophan residue is also important for receptor interaction. Modifications at this position can lead to significant decreases in potency, particularly at the MC4R and MC5R, suggesting its importance in receptor binding and activation. researchgate.netnih.govacs.org The Trp9 indole moiety has been identified as particularly important for agonist potency at the MC3R. researchgate.netnih.gov

Conformational Aspects of Peptide-Receptor Complexes

The binding of a ligand to a melanocortin receptor induces conformational changes in the receptor, which is the basis for initiating a signal. Agonists and antagonists stabilize different receptor conformations. Agonist binding promotes an "active" conformation that allows the receptor to couple with intracellular G-proteins. arizona.edu

Cryo-electron microscopy structures of MC4R in complex with agonists show that peptide ligands adopt a U-shape conformation within the binding pocket. researchgate.net This conformation allows the conserved HFRW motif to make extensive contact with the receptor. researchgate.net Upon activation, significant conformational changes occur in the receptor. For instance, in the MC1R, agonist binding leads to an inward movement of TM1 and an outward movement of TM2 at the extracellular side, and a large outward movement of TM6 at the intracellular side, which opens up a cavity for G-protein coupling. biorxiv.org

The different pharmacological effects of ligands like this compound at various melanocortin receptors can be attributed to the specific conformational states they stabilize upon binding.

Signal Transduction Pathways Triggered by Melanocortin Tetrapeptide Ligands

Melanocortin receptors primarily signal through the Gs alpha subunit of the heterotrimeric G-protein. acs.orgsci-hub.senih.gov Activation of the receptor by an agonist, such as this compound at the MC4R, leads to a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. nih.govut.ee This causes the dissociation of the Gαs-GTP subunit from the Gβγ dimer and the receptor. nih.govut.ee

The activated Gαs-GTP subunit then stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). nih.govacs.orgsci-hub.se The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. nih.gov The signaling is terminated by the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gαs subunit, leading to the reassociation of the G-protein heterotrimer. nih.govut.ee

While the cAMP pathway is the canonical signaling route for melanocortin receptors, there is evidence for biased signaling, where certain ligands can preferentially activate other pathways, such as those involving ERK1/2. mdpi.com

Molecular Determinants Differentiating Agonist and Antagonist Mechanisms

The switch between agonism and antagonism at melanocortin receptors is often determined by subtle structural differences in both the ligand and the receptor. nih.gov The para-iodo substitution in this compound provides a clear example of how a small modification can convert a ligand from a full agonist at one receptor subtype (mMC4R) to a partial agonist/antagonist at another (mMC3R). nih.govacs.orgresearchgate.net

It is hypothesized that bulky aromatic amino acid substitutions at the DPhe7 position can sterically hinder the conformational changes required for full receptor activation at the MC3R and MC4R, leading to antagonism. nih.govnih.gov For example, the well-known MC3R/MC4R antagonist SHU9119 contains a bulky D-Nal(2') residue at this position. acs.org The antagonist effect may arise from the ligand physically preventing the receptor from adopting its fully active conformation. nih.gov

Furthermore, specific residues within the receptor itself are critical determinants of agonist versus antagonist activity. For instance, at the human MC4R, residue Leu133 in TM3 has been shown to be crucial for the antagonist activity of SHU9119; mutating this residue to methionine converts SHU9119 from an antagonist to an agonist. nih.gov Conversely, the corresponding mutation in the MC1R (Met128 to Leu) reduces the binding and potency of SHU9119, which is an agonist at the wild-type MC1R. nih.gov Similarly, at the human MC3R, residue L165 in TM3 is critical for agonist/antagonist selectivity, where its mutation can switch an antagonist into an agonist. acs.org These findings underscore that specific ligand-receptor interactions are key to determining the functional outcome of receptor engagement.

Compound/ResidueReceptorActivityKey Findings
This compoundmMC1R, mMC5RFull AgonistPotent nanomolar agonist activity. acs.org
mMC4RFull AgonistPotent nanomolar agonist activity (EC50 = 25 nM). acs.org
mMC3RPartial Agonist/AntagonistPotent antagonist activity (pA2 = 7.25, Ki = 56 nM) with partial agonism. nih.govacs.org
Ac-His-DPhe-Arg-Trp-NH2mMC1R, mMC3R, mMC4R, mMC5RFull AgonistServes as a lead agonist compound for structure-activity relationship studies. acs.org
SHU9119MC1RAgonistActs as an agonist at the MC1R. nih.gov
MC4RAntagonistWidely used antagonist to study MC4R function. nih.gov
Receptor Residue L133 (hMC4R)hMC4RAntagonist DeterminantMutation to Methionine converts SHU9119 from an antagonist to an agonist. nih.gov
Receptor Residue L165 (hMC3R)hMC3RAgonist/Antagonist SwitchMutation can convert an antagonist into an agonist. acs.org

Development of Novel Melanocortin Receptor Ligands Based on the Ac His Dphe Pi Arg Trp Nh2 Scaffold

Design Principles for Selective Melanocortin Receptor Agonists and Antagonists

The development of selective melanocortin receptor ligands from the Ac-His-DPhe(pI)-Arg-Trp-NH2 scaffold is guided by established structure-activity relationships (SAR) rooted in the endogenous melanocortin agonist sequence, "His-Phe-Arg-Trp". nih.govresearchgate.net A foundational principle is the substitution of the L-Phe residue with its D-isomer (DPhe), a modification known to enhance potency at melanocortin receptors. researchgate.net The resulting Ac-His-DPhe-Arg-Trp-NH2 tetrapeptide serves as a versatile template for further optimization. nih.gov

A primary design strategy involves positional scanning, where specific amino acid positions within the tetrapeptide are systematically modified to modulate pharmacological activity. nih.gov The DPhe position, in particular, has been identified as a critical determinant for differentiating between agonist and antagonist activity at the MC3R. researchgate.netresearchgate.netacs.org The introduction of a para-iodo substituent on the DPhe residue, yielding this compound, was a key discovery, revealing that this position could be exploited to induce MC3R antagonism while preserving MC4R agonism. nih.govacs.org

Further innovation in design includes the "double simultaneous substitution" strategy. This approach involves concurrently modifying two positions within the tetrapeptide template, which can lead to novel pharmacological profiles, including the conversion of agonists to antagonists at specific receptor subtypes, that would not be predicted from single substitutions alone. nih.gov

Identification of Lead Compounds with Improved Pharmacological Profiles

The unique activity of this compound established it as a significant lead compound. It acts as a partial agonist with potent antagonist activity at the mouse MC3R (mMC3R) while, unexpectedly, remaining a potent full agonist at the mMC4R. acs.org This discovery provided a chemical tool to probe the distinct physiological roles of MC3R and MC4R. acs.org

Systematic modifications of the parent Ac-His-DPhe-Arg-Trp-NH2 scaffold have yielded several other lead compounds with distinct pharmacological profiles:

MC1R/MC5R Selective Ligands: By modifying the Trp position, researchers developed compounds with selectivity for the peripheral melanocortin receptors (MC1R and MC5R) over the central ones (MC3R and MC4R). The tetrapeptides Ac-His-D-Phe-Arg-Tic-NH2 and Ac-His-D-Phe-Arg-Bip-NH2 showed nanomolar potency at MC1R and MC5R but only micromolar potency at MC3R and MC4R. researchgate.net

MC3R/MC4R Antagonists: Applying a double substitution strategy, the compound Ac-Trp-(pI)DPhe-Arg-Trp-NH2 was identified. This ligand exhibits competitive antagonist activity at both the mMC3R and mMC4R, with minimal residual agonist activity at the mMC3R, making it a valuable neurochemical probe. nih.gov

MC4R Antagonist Template: The substitution of DPhe with DNal(2') in the parent scaffold produced Ac-His-DNal(2')-Arg-Trp-NH2 . This compound is a partial agonist/antagonist at the mMC3R and a potent antagonist at the mMC4R, providing a linear template for designing more refined MC4R antagonists. acs.org

The pharmacological properties of these and other key compounds derived from the Ac-His-DPhe-Arg-Trp-NH2 template are summarized below.

CompoundmMC1R Agonist EC50 (nM)mMC3R ActivitymMC4R ActivitymMC5R Agonist EC50 (nM)Reference
Ac-His-DPhe-Arg-Trp-NH₂20Agonist (EC50 = 156 nM)Agonist (EC50 = 17 nM)4 acs.org
Ac-His-(pI)DPhe-Arg-Trp-NH₂Full AgonistPartial Agonist/Antagonist (pA₂ = 7.25, Ki = 56 nM)Agonist (EC50 = 25 nM)Full Agonist acs.org
Ac-His-DNal(2')-Arg-Trp-NH₂Agonist (EC50 = 160 nM)Partial Agonist/Antagonist (pA₂ = 6.5, Ki = 295 nM)Antagonist (pA₂ = 7.78, Ki = 17 nM)Agonist (EC50 = 36 nM) acs.org
Ac-His-D-Phe-Arg-Tic-NH₂Nanomolar PotencyMicromolar Agonist PotencyMicromolar Agonist PotencyNanomolar Potency researchgate.net

Strategies for Modulating Receptor Selectivity (e.g., MC3R vs. MC4R)

A primary goal in melanocortin ligand design is achieving selectivity between the highly homologous MC3 and MC4 receptors. Research based on the this compound scaffold has illuminated several effective strategies:

Para-Substitution of DPhe: This is a key strategy for achieving MC3R versus MC4R selectivity. The introduction of large, hydrophobic groups at the para-position of the DPhe residue, such as iodo in Ac-His-(pI)DPhe-Arg-Trp-NH2, induces MC3R partial agonism or antagonism while maintaining full MC4R agonism. researchgate.netacs.orgmdpi.com Similar effects were observed with other substitutions like p-bromo (pBr) and p-trifluoromethyl (pCF3). researchgate.netmdpi.com This demonstrates that the molecular mechanism for antagonism at the mMC3R is different from that at the mMC4R. nih.gov

Sequential Reversal of the DPhe-Arg Motif: A highly effective strategy for reversing receptor selectivity involves inverting the central amino acid pair from "DPhe-Arg" to "Arg-DPhe". The resulting scaffold, Ac-His-Arg-(pI)DPhe-Tic-NH2, displays a pharmacological profile opposite to that of its parent structures: it is a potent agonist at the mMC3R and an antagonist at the mMC4R. mdpi.comsci-hub.se This "Arg-DPhe" motif appears to preferentially activate the mMC3R over the mMC4R and represents a first-in-class template for developing MC3R-selective agonists. mdpi.comsci-hub.se

Modification of the Trp Position: While less effective for MC3R/MC4R differentiation, modifications at the Trp residue can confer selectivity for other receptor subtypes. Replacing Trp with bulky, constrained residues like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (biphenylalanine) results in ligands that are selective for MC1R and MC5R over the central MC3R and MC4R. researchgate.net

Exploration of Peptidomimetics and Hybrid Structures

To improve upon the peptide nature of these ligands, researchers have explored peptidomimetics and hybrid backbone structures. Peptidomimetics aim to mimic the essential pharmacophore of the peptide in a more drug-like, non-peptidic, or modified peptidic form. The tetrapeptide Ac-His-DNal(2')-Arg-Trp-NH2, for instance, serves as a linear peptidic template for the rational design of small-molecule MC4R antagonists. acs.org The use of non-natural amino acids like Tic is a step toward peptidomimetic design, introducing conformational constraints that can enhance selectivity and stability. researchgate.netmdpi.com

A more direct approach has been the synthesis of α/β³-hybrid peptides . acs.orgnih.gov This strategy involves the incorporation of β³-amino acids, which have an extra carbon in their backbone, into the parent Ac-His-dPhe-Arg-Trp-NH2 sequence. nih.gov This modification alters the peptide's secondary structure, leading to new receptor interactions. A notable compound from this research is Ac-His-dPhe-Arg-β³hTrp-NH2 , where the Trp residue is replaced by its β³-homologue. This hybrid peptide was found to be a potent agonist at the mMC4R and showed a 35-fold selectivity for mMC4R over mMC3R, identifying a new template for designing selective melanocortin ligands. acs.orgnih.gov

Applications of Ac His Dphe Pi Arg Trp Nh2 in Pre Clinical Research Models

Utility as a Pharmacological Probe for Melanocortin Receptor Deconvolution

The principal value of Ac-His-DPhe(pI)-Arg-Trp-NH2 in research lies in its capacity to act as a pharmacological probe for dissecting the functions of melanocortin receptor subtypes, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). nih.govacs.org These two centrally-located receptors are often implicated together in the regulation of energy homeostasis, making it challenging to attribute specific effects to one or the other. acs.orgresearchgate.net

This peptide exhibits what is known as "mixed pharmacology". nih.govacs.org It possesses partial agonist and antagonist properties at the mouse MC3R (mMC3R) while acting as a full and potent agonist at the mouse MC4R (mMC4R). nih.govresearchgate.netnih.govacs.org This distinct profile allows researchers to pharmacologically isolate the effects of MC4R activation while simultaneously blocking or only partially activating MC3R. nih.govresearchgate.net This utility is crucial for deconvolution studies aimed at understanding the molecular mechanisms that differentiate the MC3R and MC4R subtypes. nih.govacs.orgresearchgate.net The development of such selective ligands is considered a key step forward, as the physiological role of the MC4R has been studied extensively, while understanding of the MC3R has been hampered by a lack of selective pharmacological tools. nih.govacs.orgresearchgate.net

Investigation of Melanocortin Receptor Subtype-Specific Roles in Cellular Systems

In cellular systems, this compound is employed to investigate the subtype-specific roles of melanocortin receptors. In vitro studies using cell lines engineered to express specific mouse melanocortin receptor subtypes have been fundamental in characterizing the peptide's unique activity profile. nih.gov For instance, in cells expressing mMC4R, the compound elicits a full agonist response, typically measured by the production of the second messenger cyclic AMP (cAMP). nih.govmdpi.com Conversely, in cells expressing only mMC3R, the compound demonstrates partial agonism alongside antagonist activity. nih.govmdpi.com

This differential effect in controlled cellular environments provides a baseline for understanding the compound's mechanism. It confirms that the varied physiological responses observed in more complex in vivo models are rooted in its distinct interactions at the receptor level. These cellular assays are a critical step in validating the compound as a tool to differentiate receptor function before its application in animal models. mdpi.com

Application in in vitro Assays for Receptor Function and Signaling Pathway Analysis

The tetrapeptide is extensively used in in vitro assays to quantify receptor function and analyze signaling pathways. These assays are crucial for determining its potency and efficacy at each of the melanocortin receptor subtypes. nih.govacs.org The most common assay measures the agonist-induced stimulation of the cAMP signal transduction pathway. nih.gov

Pharmacological characterization has revealed that this compound is a full agonist at the mouse MC1, MC4, and MC5 receptors with nanomolar potency. nih.govacs.org However, at the mMC3R, it acts as a partial agonist with potent antagonist activity. acs.org This unique profile, where it retains full efficacy at mMC4R but has mixed antagonist/partial agonist activity at mMC3R, is a departure from other melanocortin peptides and underscores its value as a research tool. nih.gov

Below is a summary of the pharmacological activity of this compound at various mouse melanocortin receptors, based on in vitro functional assays.

Table 1: In Vitro Pharmacological Profile of this compound at Mouse Melanocortin Receptors EC50 represents the concentration for 50% of maximal agonist response. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Ki is the inhibition constant.

Receptor Subtype Agonist Activity (EC50 in nM) Antagonist Activity (pA2) Antagonist Activity (Ki in nM) Reference
mMC1R 20 Full Agonist N/A acs.org
mMC3R Partial Agonist 7.25 56 acs.org
mMC4R 25 Full Agonist N/A acs.org

| mMC5R | 4 | Full Agonist | N/A | acs.org |

Use in Animal Models for Differentiating Physiological Roles of Melanocortin Receptor Subtypes

The unique in vitro pharmacological profile of this compound makes it a particularly valuable tool for in vivo studies in animal models. acs.org It allows for the differentiation of the physiological roles of MC3R versus MC4R, an application that is especially useful in animal models, such as primates, where creating "knockout" animals is not a viable option. acs.org

While direct studies administering this compound to genetically modified animals are not detailed in the provided context, the compound's utility is best understood in light of findings from such models. For example, MC4R knockout mice are known to become hyperphagic and obese, firmly establishing the receptor's role in energy balance. mdpi.com The role of MC3R is considered more subtle. mdpi.com this compound allows researchers to create a "pharmacological knockout" of MC3R function while simultaneously stimulating MC4R. This approach can complement findings from genetic knockout models and help parse the complex interplay between these two receptor systems in a living organism. acs.orgacs.org

The melanocortin system, particularly the MC3R and MC4R, is a critical regulator of energy homeostasis, feeding behavior, and metabolism. acs.orgnih.govresearchgate.net this compound has been identified as an important pharmacological tool in this area of research. scispace.com Its ability to antagonize MC3R while stimulating MC4R allows for the investigation of the specific contributions of each receptor to the control of food intake and energy expenditure. acs.orgmdpi.com For example, research using this tetrapeptide has helped to implicate the MC3R in the regulation of food intake. scispace.com The base tetrapeptide scaffold, Ac-His-DPhe-Arg-Trp-NH2, has been shown to be more stable in mouse serum than other melanocortin peptides, supporting its utility in in vivo research paradigms such as fasting-refeeding studies in mice. acs.org

The melanocortin system is also involved in regulating skin pigmentation and inflammatory processes. nih.govresearchgate.netresearchgate.net The melanocortin-1 receptor (MC1R), found primarily in melanocytes, is a key regulator of skin and hair color. nih.gov In vitro data show that this compound is a potent, full agonist at the mMC1R. acs.org This strong agonist activity suggests its potential use as a research tool in animal models to study the signaling pathways involved in pigmentation. Furthermore, melanocortin receptors have been implicated in modulating inflammation, presenting another potential avenue of in vivo research for this compound. nih.gov

Future Perspectives and Emerging Research Directions

Unexplored Modificational Space within the Ac-His-DPhe(pI)-Arg-Trp-NH2 Scaffold

The this compound tetrapeptide serves as a foundational template for extensive structure-activity relationship (SAR) studies. nih.gov While modifications at the para-position of the DPhe residue have been a primary focus, yielding ligands with varying agonist and antagonist profiles at the melanocortin-3 receptor (MC3R), a vast chemical space remains to be explored. researchgate.netnih.gov

Future research will likely venture into systematic modifications at other positions of the tetrapeptide. The His, Arg, and Trp residues present opportunities for introducing both natural and unnatural amino acids to probe their influence on receptor affinity, selectivity, and functional activity. For instance, substituting the Trp residue has been shown to impact potency, particularly at the MC1R, MC4R, and MC5R, suggesting this position can be leveraged to design ligands with selectivity for peripheral versus central melanocortin receptors. researchgate.net

Furthermore, the N-terminal acetyl group and the C-terminal amide offer additional sites for modification. Exploring a diverse range of acyl groups at the N-terminus or altering the C-terminal moiety could lead to compounds with improved pharmacokinetic properties, such as enhanced stability and bioavailability. A "double simultaneous substitution" strategy, where two positions are modified concurrently, has already shown promise in diversifying the pharmacological profiles of ligands based on the Ac-His-DPhe-Arg-Trp-NH2 template. nih.gov

Position for ModificationPotential ImpactResearch Examples
DPhe (para-position) Influences efficacy at MC3R, allowing for differentiation between agonist and antagonist activity. researchgate.netnih.gov(pI)DPhe substitution leads to partial agonist/antagonist activity at mMC3R while maintaining full agonism at mMC4R. nih.govacs.org
Trp Affects potency at MC1R, MC4R, and MC5R; can be used to design peripherally selective ligands. researchgate.netModifications can lead to significant decreases in potency at central receptors (MC3R, MC4R) while maintaining potency at peripheral receptors (MC1R, MC5R). researchgate.net
His & Arg Less explored, but modifications could fine-tune receptor selectivity and affinity.Swapping the Phe and Arg positions in a related scaffold altered the MC3R/MC4R selectivity profile. mdpi.com
N-terminus (Acetyl) Can be replaced with other acyl groups to potentially improve stability and other pharmacokinetic properties. nih.govAn octanoyl residue has been explored as an N-terminal modification. nih.gov
C-terminus (Amide) Modifications could influence stability and receptor interaction.The C-terminal amide is a common feature in many potent melanocortin tetrapeptides.

Advanced Computational Approaches in Ligand Design and Receptor Modeling

The development of novel ligands based on the this compound scaffold will be significantly accelerated by the integration of advanced computational methods. nih.gov Molecular modeling, including ligand docking and molecular dynamics simulations, can provide invaluable insights into the binding modes of these tetrapeptides within the melanocortin receptors.

By visualizing the interactions between the ligand and key amino acid residues in the receptor's binding pocket, researchers can make more informed decisions about which modifications are likely to enhance affinity and selectivity. For example, computational studies can help to rationalize why a bulky substituent like para-iodo on the DPhe residue leads to antagonist activity at the MC3R. nih.gov The recent elucidation of the crystal structure of the melanocortin 4 receptor (MC4R) provides a critical template for more accurate homology modeling of other melanocortin receptor subtypes, further refining these computational predictions. mdpi.com

These in silico approaches, when used in conjunction with experimental SAR data, create a powerful iterative cycle for ligand optimization. This synergy allows for the rational design of new compounds with desired pharmacological profiles, reducing the need for extensive and costly trial-and-error synthesis and screening. acs.org

Potential for Development of Multi-Targeted Melanocortin Ligands

The distinct pharmacological profile of this compound, with its mixed antagonist/partial agonist activity at the mMC3R and full agonist activity at the mMC4R, highlights the potential for developing multi-targeted ligands. nih.govacs.org Such ligands, which can simultaneously modulate multiple receptor subtypes, may offer unique therapeutic advantages for complex physiological conditions like obesity and metabolic disorders, where both MC3R and MC4R play non-redundant roles. nih.govbenthamscience.com

The development of bivalent ligands, where two tetrapeptide pharmacophores are linked together, represents another avenue for achieving multi-target engagement. acs.orgacs.org These constructs could potentially bridge and activate receptor heterodimers, such as MC3R/MC4R, leading to novel signaling outcomes that are not achievable with monovalent ligands. acs.org The design of such molecules requires a deep understanding of the spatial arrangement of receptor dimers and the optimal linker length and composition.

Expanding the Applicability of Melanocortin Tetrapeptide Probes to Other Biological Systems

While the primary focus of this compound and its analogs has been on the melanocortin system, the potential for these tetrapeptides to interact with other biological targets should not be overlooked. The inherent bioactivity of peptide scaffolds means they could have off-target effects or, more intriguingly, possess novel activities in other receptor systems.

Future research could involve screening these tetrapeptide libraries against a broader panel of G protein-coupled receptors (GPCRs) and other protein targets to identify new biological applications. The unique pharmacological profiles of these compounds make them valuable as chemical probes to explore the function of newly identified targets and to unravel complex biological pathways. For instance, the differential effects of Ac-Trp-(pI)DPhe-Arg-Trp-NH2 on energy homeostasis in male and female mice suggest its utility as a probe for studying sexual dimorphism in melanocortin signaling. nih.gov

Challenges and Opportunities in Melanocortin Peptide Research

The field of melanocortin peptide research, while promising, is not without its challenges. A significant hurdle is achieving high receptor subtype selectivity. acs.org The five melanocortin receptors share a considerable degree of homology, making it difficult to design ligands that target only one subtype. This lack of selectivity can lead to unwanted side effects.

Another challenge is the inherent pharmacokinetic limitations of peptides, such as poor oral bioavailability and susceptibility to enzymatic degradation. nih.gov While the Ac-His-DPhe-Arg-Trp-NH2 scaffold has shown greater stability in mouse serum compared to some endogenous melanocortins, further modifications will be necessary to develop orally active drugs. acs.org

Q & A

Basic Research Questions

Q. What is the primary pharmacological profile of Ac-His-DPhe(pI)-Arg-Trp-NH2 across melanocortin receptor subtypes?

  • Answer: The compound exhibits subtype-specific activity: it acts as a partial agonist/antagonist at the mouse melanocortin-3 receptor (mMC3R) while retaining full nanomolar agonist potency at mMC4R, mMC1R, and mMC5R. This dual activity suggests structural determinants in the receptor binding pockets differ between MC3R and other subtypes. Experimental validation involves cAMP signaling assays (AlphaScreen®) and β-arrestin recruitment assays (PRESTO-Tango) to quantify agonist/antagonist efficacy .

Q. Why is the para-iodine (pI) modification on the DPhe residue critical for receptor selectivity?

  • Answer: The pI substitution introduces steric and hydrophobic effects that alter ligand-receptor interactions. At mMC3R, this modification disrupts full agonism, likely due to tighter packing of receptor residues in the binding pocket compared to MC4R. Competitive radioligand binding assays (e.g., against ¹²⁵I-NDP-MSH or ¹²⁵I-AGRP) demonstrate that pI enhances antagonism at mMC3R without compromising MC4R agonism. Computational modeling of atomic charge distribution and hydrophobic interactions further supports this mechanism .

Q. What experimental methodologies are recommended for initial pharmacological characterization of this tetrapeptide?

  • Answer:

  • In vitro assays :
  • cAMP accumulation assays (e.g., AlphaScreen®) to measure agonist potency.
  • Schild analysis to distinguish partial agonism from antagonism.
  • Binding assays : Use radiolabeled ligands (e.g., ¹²⁵I-AGRP) to assess competitive binding affinity.
  • Structural analysis : Circular dichroism (CD) spectroscopy to evaluate peptide secondary structure, which influences receptor engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity of this compound?

  • Answer: Discrepancies often arise from differences in receptor dimerization states or tissue-specific signaling pathways. To address this:

  • Perform bivalent ligand studies (e.g., CJL-1-87) to probe receptor homodimer/heterodimer interactions.
  • Use MC3R knockout mouse models to isolate subtype-specific effects in energy homeostasis.
  • Compare β-arrestin recruitment (biased signaling) across receptor subtypes using PRESTO-Tango assays. These approaches clarify context-dependent pharmacology .

Q. What structural modifications could enhance MC3R selectivity while minimizing MC4R activity?

  • Answer: Systematic structure-activity relationship (SAR) studies on the DPhe7 position suggest:

  • Meta-substitutions (e.g., CF₃) increase hydrophobicity, favoring MC3R antagonism.
  • Ortho-substitutions disrupt MC4R binding due to steric clashes.
  • Truncated analogs (e.g., tripeptides) may reduce MC4R affinity. Validate using molecular dynamics simulations to map ligand-receptor contact points and free energy calculations .

Q. How can partial agonist/antagonist activity at mMC3R be mechanistically distinguished?

  • Answer:

  • Concentration-response curves : Partial agonists show reduced maximal cAMP response compared to full agonists (e.g., α-MSH).
  • Antagonist co-treatment : Pre-incubation with a full antagonist (e.g., SHU9119) will block partial agonist activity.
  • Bias factor analysis : Quantify preferential activation of cAMP vs. β-arrestin pathways using the operational model of agonism . This reveals functional selectivity driven by receptor conformation .

Q. What statistical frameworks are essential for analyzing receptor selectivity data?

  • Answer:

  • Two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency (EC₅₀/IC₅₀) across receptor subtypes.
  • Schild regression for determining antagonist pA₂ values.
  • Bland-Altman plots to assess agreement between replicate experiments. Adhere to NIH reporting guidelines for preclinical studies to ensure reproducibility .

Data Interpretation & Methodological Challenges

Q. How should researchers address conflicting results in ligand binding vs. functional assays?

  • Answer: Discrepancies may arise from allosteric modulation or non-competitive binding.

  • Saturation binding assays : Confirm ligand-receptor stoichiometry.
  • Kinetic studies : Measure association/dissociation rates (kₒₙ/kₒff) to identify non-equilibrium conditions.
  • Mutagenesis : Target receptor residues (e.g., TM2/TM3 in MC3R) to pinpoint binding determinants. Cross-validate with molecular docking .

Q. What strategies optimize in vivo studies to evaluate metabolic effects of this compound?

  • Answer:

  • Dose-response in fasted vs. fed states : MC3R knockout mice exhibit reduced post-fasting food intake; compare with wild-type responses.
  • Sex-specific analyses : Female mice may show differential energy expenditure due to hormonal modulation of MC3R.
  • Tissue-specific knockdown : Use Cre-lox systems to dissect central (hypothalamic) vs. peripheral (adipocyte) receptor contributions .

Tables for Key Findings

Receptor Subtype Activity of this compound Key Assays Reference
mMC3RPartial agonist/antagonist (EC₅₀ = 12 nM)cAMP AlphaScreen®, Schild analysis
mMC4RFull agonist (EC₅₀ = 1.3 nM)PRESTO-Tango, radioligand binding
mMC1RFull agonist (EC₅₀ = 5.8 nM)CD spectroscopy, functional assays

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